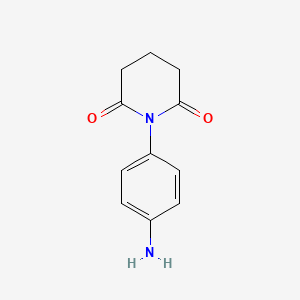

1-(4-Aminophenyl)piperidine-2,6-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

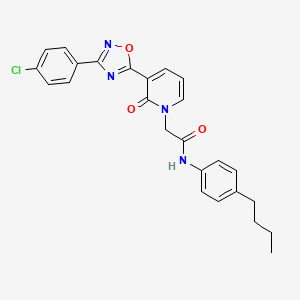

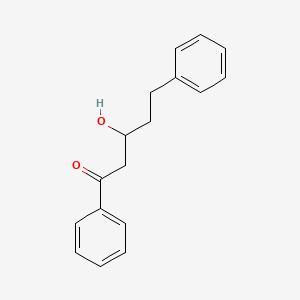

1-(4-Aminophenyl)piperidine-2,6-dione is a chemical compound with the molecular formula C11H12N2O2 and a molecular weight of 204.23 . It is a solid substance at room temperature .

Molecular Structure Analysis

The IUPAC name for this compound is 1-(4-aminophenyl)-2,6-piperidinedione . The InChI code is 1S/C11H12N2O2/c12-8-4-6-9(7-5-8)13-10(14)2-1-3-11(13)15/h4-7H,1-3,12H2 .Physical And Chemical Properties Analysis

1-(4-Aminophenyl)piperidine-2,6-dione is a solid substance at room temperature . It has a melting point of 214-216°C .Wissenschaftliche Forschungsanwendungen

Drug Development: PROTAC Drugs

1-(4-Aminophenyl)piperidine-2,6-dione: is a key heterocyclic scaffold found in numerous drugs . It serves as the core backbone of the CRBN ligand, which is crucial in the design of PROTAC (Proteolysis Targeting Chimeras) drugs. PROTACs are a novel class of therapeutic agents that target proteins for degradation and have shown promise in treating various diseases, including cancer .

Organic Synthesis: Synthetic Intermediate

This compound acts as a versatile synthetic intermediate in organic chemistry. It enables the rapid construction of important compounds, such as piperidine, through efficient synthesis methods . Its role as an intermediate allows for the development of a wide range of piperidine-2,6-diones, which can be further functionalized for various applications .

Medicinal Chemistry: Sickle Cell Disease Treatment

In medicinal chemistry, derivatives of 1-(4-Aminophenyl)piperidine-2,6-dione have been explored for the treatment of sickle cell disease and β-thalassemia . These derivatives can reduce the expression levels of the WIZ protein and induce fetal hemoglobin, which is beneficial for patients suffering from these genetic blood disorders .

Biochemistry: Protein Degrader Building Blocks

The compound is used as a functionalized Cereblon ligand in biochemistry for the development of protein degrader building blocks . It contains a terminal amine group that allows for rapid conjugation with carboxyl-containing linkers, making it a fundamental component for constructing a protein degrader library .

Analytical Chemistry: Proteomics Research

1-(4-Aminophenyl)piperidine-2,6-dione: is utilized in proteomics research as a biochemical agent . Its solid form and stability at room temperature make it suitable for various analytical procedures, where it may be used to study protein interactions and functions .

Industrial Applications: Functionalized Ligands

In the industrial sector, this compound’s derivatives are applied as functionalized ligands for the development of new materials and chemicals . Its ability to rapidly conjugate with other molecules makes it valuable for creating complex structures needed in material science and industrial chemistry .

Wirkmechanismus

Target of Action

Similar compounds have been used as functionalized cereblon ligands for the development of protein degrader building blocks .

Mode of Action

If it acts similarly to related compounds, it may function by binding to its target proteins and inducing their degradation .

Biochemical Pathways

If it acts as a protein degrader, it could potentially influence a wide range of pathways depending on the specific proteins it targets .

Result of Action

If it functions as a protein degrader, it could potentially lead to the reduction or elimination of its target proteins within the cell .

Eigenschaften

IUPAC Name |

1-(4-aminophenyl)piperidine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c12-8-4-6-9(7-5-8)13-10(14)2-1-3-11(13)15/h4-7H,1-3,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WREGJVIGNZMJOB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C(=O)C1)C2=CC=C(C=C2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2866443.png)

![2-[(4-isopropylphenyl)sulfanyl]-1-methyl-5-nitro-1H-indole-3-carbaldehyde](/img/structure/B2866444.png)

![1-(Prop-2-yn-1-yl)-4-[6-(pyrrolidin-1-yl)pyridazine-3-carbonyl]-1,4-diazepane](/img/structure/B2866450.png)

![N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide hydrochloride](/img/structure/B2866454.png)

![Methyl 4-[[2-(3-formylphenoxy)acetyl]amino]benzoate](/img/structure/B2866462.png)